Molecular weight and formula analysis of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
Molecular weight and formula analysis of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
Technical Guide: Molecular Weight and Formula Analysis of 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
Executive Summary & Compound Identity
2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is a specialized fluorinated amide derivative, structurally characterized as the glycolamide of 4-(trifluoromethyl)aniline. While not a primary marketed drug itself, this compound serves as a critical reference standard in the impurity profiling and metabolic analysis of trifluoromethyl-substituted pharmaceuticals, most notably Leflunomide and its active metabolite Teriflunomide (A77 1726).
Its chemical architecture combines a lipophilic, electron-withdrawing trifluoromethyl group with a hydrophilic, hydrogen-bond-donating glycolamide moiety. This duality imparts unique physicochemical properties relevant to drug design, particularly in modulating metabolic stability and solubility.
Nomenclature & Classification
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IUPAC Name: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
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Alternative Names:
-(4-trifluoromethylphenyl)glycolamide; 4'-Trifluoromethylglycolanilide; Glycolic acid 4-trifluoromethylanilide. -
Chemical Class: Anilide; Fluorinated Organic Compound.
-
Role: Synthetic Intermediate; Pharmaceutical Impurity (Degradant); Metabolic Probe.
Molecular Formula & Weight Analysis
Precise mass analysis is the cornerstone of identifying this compound in complex biological matrices (e.g., plasma, urine) or reaction mixtures.
Elemental Composition
The chemical formula
| Element | Symbol | Count | Atomic Weight | Contribution ( g/mol ) | Mass % |
| Carbon | C | 9 | 12.011 | 108.099 | 49.32% |
| Hydrogen | H | 8 | 1.008 | 8.064 | 3.68% |
| Fluorine | F | 3 | 18.998 | 56.994 | 26.01% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.39% |
| Oxygen | O | 2 | 15.999 | 31.998 | 14.60% |
| Total | 219.16 g/mol | 100.00% |
Mass Spectrometry Parameters
For High-Resolution Mass Spectrometry (HRMS), the Monoisotopic Mass is the critical value, calculated using the mass of the most abundant isotopes (
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Monoisotopic Mass: 219.0507 Da
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Molecular Weight (Average): 219.16 g/mol
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(Positive Mode): 220.0580
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(Negative Mode): 218.0434
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(Sodium Adduct): 242.0399
Expert Insight: The presence of three fluorine atoms creates a mass defect (negative mass defect relative to hydrogen-rich compounds). In HRMS, this results in a precise mass slightly lower than what might be expected for a non-fluorinated analogue, a key diagnostic feature for filtering background noise in LC-MS.
Synthetic Pathway & Purity Assessment
The synthesis of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 4-trifluoromethylaniline. Direct reaction with glycolic acid can be sluggish; therefore, activated esters or protected glycolyl chlorides are preferred to minimize side reactions like oligomerization.
Synthesis Workflow
Figure 1: Step-wise synthesis via protected glycolyl chloride to prevent self-esterification.
Impurity Profile
When analyzing this compound as an impurity standard, be aware of:
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Starting Material: Residual 4-(trifluoromethyl)aniline (Genotoxic impurity alert).
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O-Acylation: Formation of ester-linked dimers if the hydroxyl group reacts with the activated acid species.
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Des-hydroxy analog: N-[4-(trifluoromethyl)phenyl]acetamide (if acetic anhydride was present as a contaminant).
Analytical Characterization Strategy
To validate the identity of the compound, a multi-modal approach combining NMR and MS is required.
Nuclear Magnetic Resonance (NMR) Prediction
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NMR: A single sharp singlet around -62.0 ppm (referenced to
). This is the most diagnostic signal for purity assessment. -
NMR (DMSO-
):- 10.2 ppm (1H, s, broad): Amide NH .
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7.80 ppm (2H, d,
Hz): Aromatic protons ortho to . -
7.65 ppm (2H, d,
Hz): Aromatic protons ortho to Amide. -
5.60 ppm (1H, t): Hydroxyl OH (coupling to
). -
4.05 ppm (2H, d): Methylene
.
Mass Spectrometry Fragmentation Logic
Understanding the fragmentation pathway is essential for confirming the structure in LC-MS/MS experiments.
Figure 2: Proposed ESI+ fragmentation pathway. The ion at m/z 162 is the diagnostic "signature" of the 4-trifluoromethylaniline core.
Physicochemical Properties & Solubility
These properties dictate the compound's behavior in biological assays and formulation.
| Property | Value (Predicted/Exp) | Implication |
| LogP (Octanol/Water) | 1.6 – 1.9 | Moderately lipophilic; cell-permeable. |
| pKa (Amide NH) | ~14.5 | Non-ionizable in physiological pH. |
| pKa (Hydroxyl) | ~13.0 | Very weak acid. |
| Water Solubility | Low (< 0.5 mg/mL) | Requires co-solvents (DMSO, PEG) for bioassays. |
| Polar Surface Area (PSA) | ~49 | Good oral bioavailability potential. |
Solubility Protocol: For stock solutions (10-20 mM), dissolve in 100% DMSO . Avoid storing in protic solvents (MeOH/EtOH) for extended periods at high temperatures to prevent transesterification or solvolysis.
References
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PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Related Structure Data). National Library of Medicine. Available at: [Link]
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European Medicines Agency (EMA). Assessment Report: Teriflunomide (Metabolic Pathways). Available at: [Link]
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EPA CompTox. N-[4-(Trifluoromethyl)phenyl]acetamide derivatives. US Environmental Protection Agency. Available at: [Link]
